

troubleshooting pinholes and defects in perovskite films with triethylammonium iodide

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Compound of Interest

Compound Name: Triethylammonium iodide

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Technical Support Center: Perovskite Film Optimization

This technical support center provides troubleshooting guidance for researchers encountering pinholes and defects in perovskite films, with a focus on the application of alkylammonium iodide additives like **Triethylammonium Iodide** (TEAI) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of pinholes and defects in solution-processed perovskite films?

A1: Pinholes and defects in perovskite films often arise during the crystallization process.^[1]

Key causes include:

- **In-situ crystallization challenges:** The rapid crystallization can lead to incomplete surface coverage and the formation of pinholes and cracks.^{[1][2]}
- **Precursor Solution Quality:** The purity of precursors, age of the solution (oxidation of components), and incomplete dissolution can introduce impurities that act as nucleation sites for defects.^[3]
- **Environmental Factors:** High humidity and oxygen levels can degrade the perovskite material and precursor solution, contributing to defect formation.^{[3][4]} Pinholes, in particular, create

pathways for moisture and oxygen to attack the active perovskite layer, accelerating degradation.[4]

- Deposition Technique: Spin coating parameters, such as speed and duration, as well as the anti-solvent quenching step, critically influence film uniformity and quality.[3][5]

Q2: What is the role of **triethylammonium iodide** (TEAI) and similar additives in improving perovskite film quality?

A2: **Triethylammonium iodide** (TEAI) and other bulky organic ammonium halides, like diethylammonium iodide (DAI), serve as surface passivating agents.[6][7] Their primary roles are:

- Defect Passivation: These molecules can passivate defects at the surface and grain boundaries of the perovskite film.[7][8] The bulky organic cations interact with under-coordinated iodide ions, while the iodide from the additive can fill iodide vacancies, reducing non-radiative charge recombination.[8][9]
- Morphology Improvement: The presence of these additives can influence the crystal growth of the perovskite, leading to larger, more uniform grains and fewer pinholes.[10]
- Formation of 2D/3D Heterostructures: Additives like DAI can react with excess lead iodide (PbI_2) on the surface of the 3D perovskite to form a 2D perovskite capping layer.[1] This 2D layer effectively passivates surface defects, regulates energy level alignment, and enhances charge extraction.[1]

Q3: How does the formation of a 2D capping layer improve solar cell performance and stability?

A3: The in-situ formation of a 2D perovskite layer on top of the 3D bulk film offers several advantages:

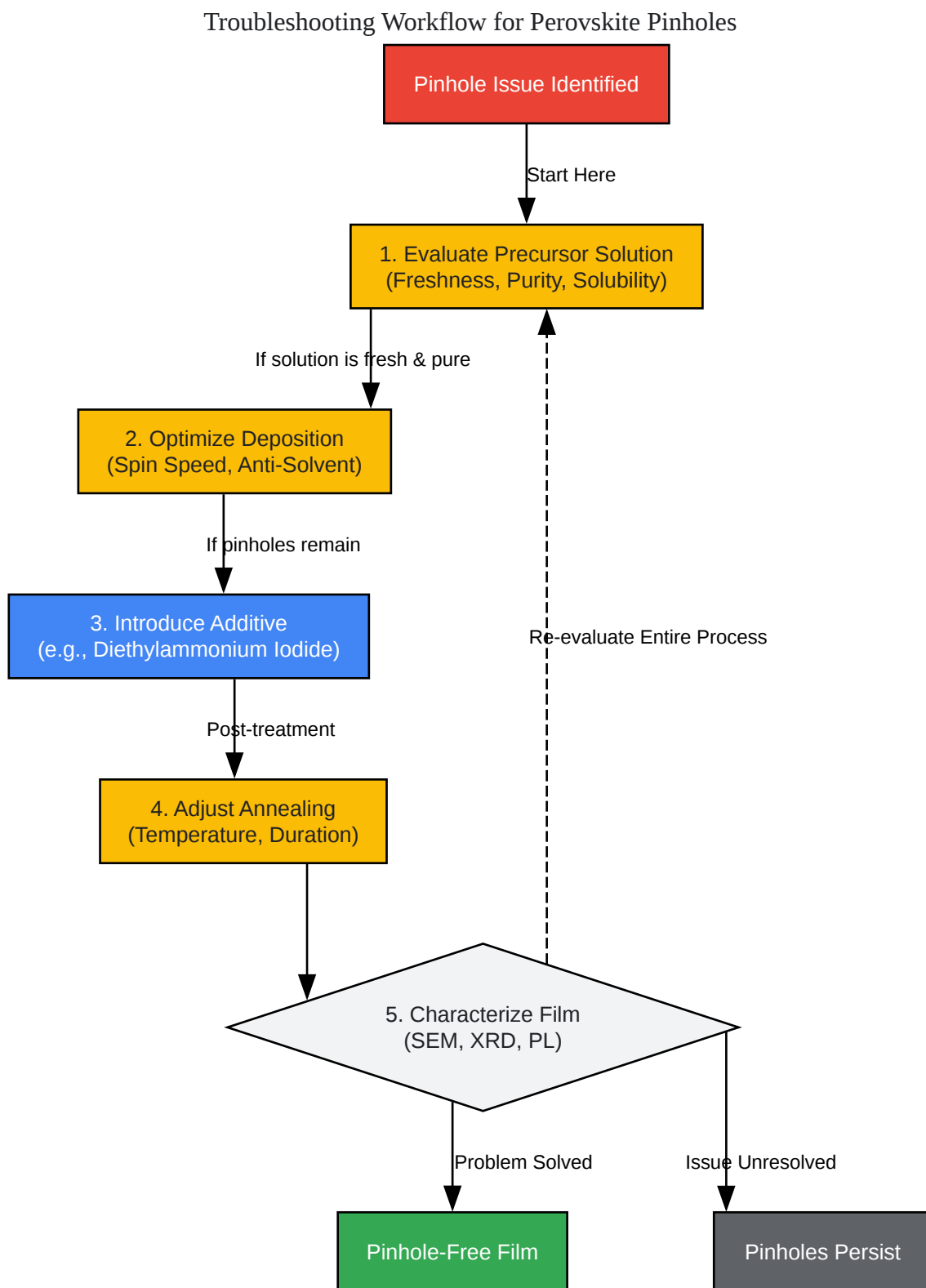
- Reduced Non-radiative Recombination: The 2D layer effectively "heals" surface defects, which are major sites for charge recombination, thereby increasing the open-circuit voltage (V_{oc}) and fill factor (FF).[1][8]

- **Enhanced Stability:** The 2D capping layer can act as a protective barrier, inhibiting the infiltration of moisture and oxygen and improving the long-term stability of the perovskite film. [1] Unencapsulated devices treated with DAI have been shown to retain 97% of their initial efficiency after 500 hours in ambient air.[1]
- **Improved Charge Extraction:** The 2D/3D structure can create a more favorable energy level alignment, facilitating the efficient extraction of charge carriers from the perovskite to the charge transport layers.[1]

Troubleshooting Guide

Issue: My perovskite films consistently show a high density of pinholes visible under SEM.

Answer: A high density of pinholes is a common issue stemming from the crystallization process. Here is a workflow to diagnose and solve the problem.



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Caption: A logical workflow for diagnosing and resolving pinhole defects in perovskite films.

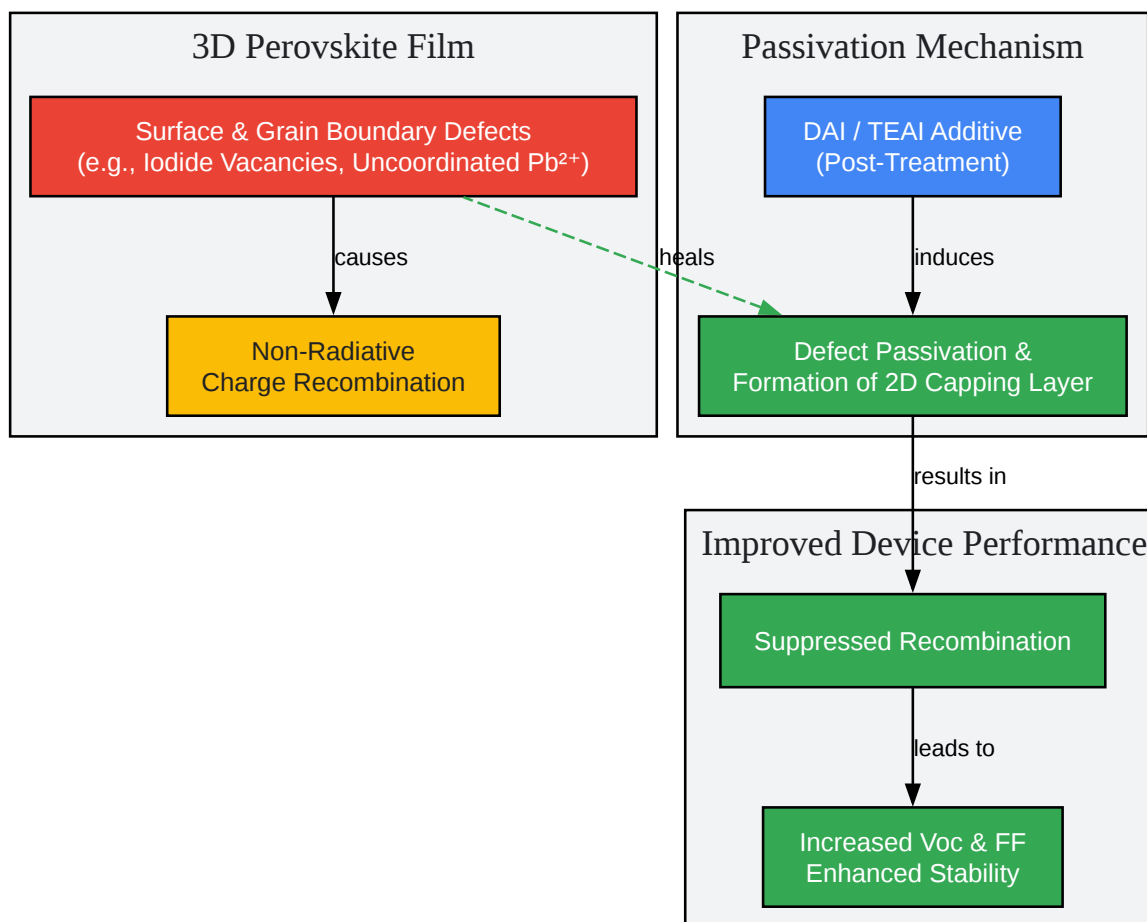
Step-by-step guidance:

- **Precursor Solution:** Ensure you are using high-purity, fresh precursors. Perovskite precursor solutions, especially those containing tin (Sn^{2+}), can oxidize over time.[3] It is recommended to use freshly prepared solutions for each batch.[3]
- **Deposition Parameters:** The spin-coating process is critical. Experiment with varying the spin speed and duration. The anti-solvent dripping step (e.g., using chlorobenzene) must be timed precisely to induce rapid, uniform crystallization.[5]
- **Introduce an Additive:** If pinholes persist, introduce an alkylammonium iodide like Diethylammonium Iodide (DAI). This can be done via a post-treatment step where a dilute solution of DAI is spin-coated onto the annealed 3D perovskite film.[1] This helps to fill voids and passivate surface defects.[10]
- **Annealing:** After the additive treatment, a second, typically lower-temperature annealing step is often required to drive the formation of the 2D capping layer.[1]

Issue: My device shows low open-circuit voltage (V_{oc}) and fill factor (FF), suggesting high levels of charge recombination.

Answer: Low V_{oc} and FF are classic signs of high defect density at the surface or within the bulk of the perovskite film, leading to non-radiative recombination. Surface passivation is an effective strategy to combat this.[6]

Mechanism of Defect Passivation with Alkylammonium Iodides



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Caption: Mechanism of defect passivation and performance enhancement using alkylammonium iodide additives.

Explanation: Defects such as iodide vacancies act as trapping sites for charge carriers, which then recombine non-radiatively instead of being extracted as current.[8] By introducing a bulky alkylammonium iodide like DAI, you can:

- **Passivate Vacancies:** The iodide ions from the additive can fill iodide vacancies, while the bulky organic cations can passivate under-coordinated lead ions.[8][9]
- **Form a Protective 2D Layer:** The reaction between the additive and the perovskite surface forms a 2D perovskite layer that reduces deep-level defects.[1] This dual action significantly

reduces trap density, suppressing recombination and leading to a direct improvement in Voc and FF.[1][7]

Quantitative Data Summary

The table below summarizes the impact of Diethylammonium Iodide (DAI) treatment on the performance of perovskite solar cells, demonstrating the typical improvements seen with this class of additives.

Treatment Condition	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Hysteresis Index (HI)	Reference
Control Device	21.58	1.13	23.98	79.54	0.106	[1]
DAI-Treated Device	23.50	1.17	24.23	82.85	0.027	[1]

PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor.

Experimental Protocols

Protocol: Post-Deposition Surface Treatment with Diethylammonium Iodide (DAI)

This protocol describes a common method for applying an alkylammonium iodide to passivate a pre-formed 3D perovskite film.

- Substrate and Perovskite Film Preparation: a. Prepare cleaned FTO-coated glass substrates.[8] b. Deposit the electron transport layer (e.g., SnO₂) and the 3D perovskite layer (e.g., MAPbI₃ or FAPbI₃) according to your standard, optimized procedure.[5][8] c. Anneal the 3D perovskite film as required by your primary protocol (e.g., 100-150°C for 10-30 minutes).[8]

- DAI Solution Preparation: a. Prepare a dilute solution of Diethylammonium Iodide (DAI) in a suitable solvent like isopropanol. A typical concentration is in the range of 5-10 mg/mL. b. Ensure the solution is fully dissolved, using gentle heating or sonication if necessary.
- DAI Surface Treatment: a. Allow the annealed 3D perovskite film to cool to room temperature inside an inert atmosphere glovebox. b. Dispense a small volume (e.g., 100 μ L) of the DAI solution onto the center of the perovskite film. c. Spin-coat the DAI solution at a moderate speed (e.g., 4000 rpm) for 30 seconds.
- Secondary Annealing: a. Immediately transfer the DAI-treated film to a hotplate inside the glovebox. b. Anneal the film at a temperature sufficient to promote the surface reaction and remove residual solvent, typically around 100°C for 3-5 minutes.^[1] c. Allow the film to cool completely.
- Device Completion: a. Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal electrode (e.g., Gold or Silver) to complete the solar cell fabrication.^[8]

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